1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid
Description
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid is a bicyclic compound featuring a piperidine ring linked to a piperazine moiety via a carbonyl group. Its molecular formula is C₁₁H₁₈N₃O₃, with a molecular weight of 257.28 g/mol (calculated from IUPAC data). This compound is frequently utilized as a building block in medicinal chemistry, particularly in protease inhibitor design and kinase-targeted therapies.
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13/h9,12H,1-8H2,(H,15,16) |
InChI Key |
PILBDQDCSREWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the desired product through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be substituted with various functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include acids, bases, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . Major products formed from these reactions include substituted piperazines and piperidines, which have various applications in medicinal chemistry .
Scientific Research Applications
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and properties among 1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|
| 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid | C₁₁H₁₈N₃O₃ | 257.28 | Piperazine-carbonyl-piperidine backbone; free carboxylic acid. | High hydrogen-bonding capacity; moderate solubility in aqueous buffers. |
| 1-(Pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid | C₁₁H₁₇N₂O₃ | 243.27 | Pyrrolidine (5-membered ring) replaces piperazine. | Reduced hydrogen-bonding sites; increased rigidity due to smaller ring. |
| 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid | C₁₅H₂₃N₅O₂ | 305.38 | Pyridazine ring and 4-methylpiperazine substituent. | Enhanced π-π stacking potential; methylpiperazine improves solubility at neutral pH. |
| 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid | C₁₃H₁₆ClNO₂ | 267.73 | Chlorobenzyl group attached to piperidine. | Increased lipophilicity (logP ~2.5); potential for membrane penetration. |
| 3-[(tert-Butoxycarbonyl)amino]-1-benzylpiperidine-3-carboxylic acid | C₁₉H₂₆N₂O₄ | 346.43 | Benzyl and tert-butoxycarbonyl (Boc) protecting groups. | Boc group enhances stability during synthesis; reduced aqueous solubility. |
Research and Application Context
- Drug Discovery : The target compound’s piperazine-carbonyl-piperidine scaffold is prevalent in kinase inhibitors (e.g., mTOR, PI3K) due to its ability to mimic peptide backbones.
- Solubility vs. Bioavailability : While methylpiperazine derivatives () improve solubility, chlorobenzyl groups () may enhance blood-brain barrier penetration.
Biological Activity
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid consists of a piperidine ring substituted with a piperazine moiety and a carboxylic acid group. This structural configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be attributed to its ability to interact with specific enzymes and receptors. It is known to modulate enzyme activity through:
- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, altering their function.
- Receptor Modulation : It may influence G-protein coupled receptors (GPCRs) and other signaling pathways, leading to changes in cellular responses.
Antimicrobial Activity
Research has shown that 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid exhibits antimicrobial properties. A study indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory conditions. In vitro studies demonstrated that it could reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Analgesic Properties
Preclinical studies have suggested that this compound possesses analgesic properties, making it a candidate for pain management therapies. Its mechanism involves the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids that modulate pain perception .
Study 1: Efficacy in Inflammatory Models
In a controlled study involving rat models of inflammation, 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid was administered to assess its effects on paw edema induced by carrageenan. Results showed a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent .
Study 2: Antimicrobial Efficacy
A series of experiments tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
